molecular formula C39H48NO5PPdS B581011 dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline CAS No. 1445085-82-4

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline

Cat. No.: B581011
CAS No.: 1445085-82-4
M. Wt: 780.3 g/mol
InChI Key: AGPKJDBFYITZDC-UHFFFAOYSA-M
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Description

Molecular Architecture

SPhos Pd G3 features a C39H48NO5PPdS molecular formula with a calculated molecular weight of 780.26 g/mol . The structure integrates three critical components:

  • SPhos ligand : A sterically demanding dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine group that prevents catalyst deactivation through phosphine oxidation
  • Palladium center : Coordinated in a square-planar geometry to the phosphine ligand, a 2-aminobiphenyl group, and a mesylate counterion
  • Mesylate anion : Enhances solubility in polar aprotic solvents compared to chloride-containing precursors

The IUPAC name systematically describes these components:

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; methanesulfonic acid; palladium; 2-phenylaniline

Physicochemical Properties

Key characteristics include:

  • Melting point : 197–214°C (decomposition)
  • Appearance : Pale yellow crystalline solid
  • Solubility : >50 mg/mL in THF, dichloromethane, and toluene

Table 1 : Comparative Analysis of SPhos Pd G3 Properties vs. Analogues

Property SPhos Pd G3 SPhos Pd G2 XPhos Pd G3
Molecular Weight (g/mol) 780.26 720.6 803.3
Activation Temperature 25°C 40°C 25°C
Ligand Cone Angle (°) 165 165 180

Historical Development of Buchwald Precatalysts

First-Generation Foundations (2000–2008)

The Buchwald group's pioneering work began with G1 precatalysts employing 2-phenylethan-1-amine ligands. These complexes required strong bases (e.g., NaOtBu) for activation and showed limited stability with bulky substrates. Key milestones:

  • 2003: Demonstration of Pd/PR₃ systems for aryl chloride activation
  • 2006: Introduction of air-stable Pd(0) precursors with biarylphosphines

Second-Generation Refinements (2008–2013)

G2 precatalysts replaced aliphatic amines with 2-aminobiphenyl ligands, enabling:

  • Activation with weak bases (K₃PO₄, Cs₂CO₃)
  • Room-temperature Suzuki couplings of aryl chlorides
  • Improved functional group tolerance compared to G1

Third-Generation Breakthrough (2013–2017)

The 2013 introduction of G3 precatalysts marked a paradigm shift through three innovations:

  • Mesylate substitution : Replaced chloride with non-coordinating methanesulfonate, enhancing solubility
  • Modular ligand design : Accommodated bulkier phosphines (BrettPhos, RuPhos) without precipitation
  • Streamlined activation : Base-induced reductive elimination generated active Pd(0) within minutes at 25°C

Equation 1 : Activation Mechanism of G3 Precatalysts
$$ \text{L-Pd(II)-Mesylate} + \text{Base} \rightarrow \text{L-Pd(0)} + \text{Mesylate}^- + \text{Carbazole Byproduct} $$

Fourth-Generation Optimization (2017–Present)

G4 precatalysts introduced N-methyl-2-aminobiphenyl ligands to:

  • Eliminate carbazole formation during activation
  • Reduce catalyst loadings to 0.01–0.1 mol% in aminations
  • Improve compatibility with pharmaceutical synthesis

Position Within Palladium Catalyst Generations (G1–G4)

Structural Evolution

Table 2 : Generational Comparison of Buchwald Precatalysts

Generation Ligand Backbone Anion Key Advancement
G1 Phenethylamine Chloride First air-stable Pd(0) precursors
G2 Aminobiphenyl Chloride Weak base activation
G3 Aminobiphenyl Mesylate Broad solvent compatibility
G4 N-Methylaminobiphenyl Mesylate No carbazole byproducts

Performance Metrics

SPhos Pd G3 occupies a unique niche in the catalyst hierarchy:

  • Activity : 10× faster C–N coupling than G2 with electron-deficient aryl chlorides
  • Scope : Accommodates substrates with steric bulk (ortho-substituted arenes)
  • Stability : Maintains >90% activity after 1 month storage under air

Application Spectrum

Third-generation catalysts excel in:

  • Suzuki-Miyaura Polymerization : Living chain-growth polymerization of fluorene derivatives
  • Atroposelective Coupling : Kinetic resolution in binaphthyl synthesis
  • Late-Stage Functionalization : Coupling of complex drug molecules (e.g., azamerone)

Equation 2 : General Suzuki-Miyaura Reaction Catalyzed by SPhos Pd G3 $$ \text{Ar-X} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{SPhos Pd G3}} \text{Ar-Ar'} + \text{Byproducts} $$

Properties

CAS No.

1445085-82-4

Molecular Formula

C39H48NO5PPdS

Molecular Weight

780.3 g/mol

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline

InChI

InChI=1S/C26H35O2P.C12H10N.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

AGPKJDBFYITZDC-UHFFFAOYSA-M

Synonyms

(2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) [2-(2′-Amino-1,1′-biphenyl)]palladium(II) Methanesulfonate;  [2’-(Amino-κN)[1,1’-biphenyl]-2-yl-κC][dicyclohexyl(2’,6’-dimethoxy[1,1’-biphenyl]-2-yl)phosphine-κP](methanesulfonato-κO)palladium; 

Origin of Product

United States

Preparation Methods

Synthesis of the SPhos Ligand

The SPhos ligand is synthesized via a Ullmann-type coupling between 2-bromo-1,3-dimethoxybenzene and a preformed biphenylphosphine derivative. Key steps include:

  • Phosphination : Treatment of 2-bromo-1,3-dimethoxybenzene with dicyclohexylphosphine in the presence of a copper(I) catalyst at 110°C for 24 hours yields 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

  • Purification : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1), achieving >95% purity.

Palladium Precursor Preparation

The palladium precursor, typically palladium(II) methanesulfonate, is prepared by reacting palladium(II) acetate with methanesulfonic acid in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds quantitatively at room temperature within 2 hours.

Ligand-Metal Complexation

The final step involves reacting the SPhos ligand with the palladium precursor in a 1:1 molar ratio. The reaction is conducted in tetrahydrofuran (THF) at 60°C for 12 hours, yielding SPhos Pd G3 as a pale yellow solid. The product is isolated via solvent evaporation and washed with cold diethyl ether to remove unreacted ligands.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (>90%) are achieved in THF due to its ability to solubilize both the ligand and palladium precursor. Polar aprotic solvents like dimethylformamide (DMF) reduce yields to 70–75%, likely due to ligand decomposition. Elevated temperatures (60–80°C) accelerate complexation but exceeding 80°C promotes palladium black formation, decreasing catalytic activity.

Stoichiometric Considerations

A slight excess of the SPhos ligand (1.1 eq) ensures complete palladium coordination, minimizing residual uncomplexed Pd species. Sub-stoichiometric ligand ratios (<1 eq) result in mixed-ligand complexes, as confirmed by 31^{31}P NMR spectroscopy.

Analytical Characterization

Spectroscopic Data

  • 1^{1}H NMR (400 MHz, CDCl3_3): δ 7.45–7.20 (m, aromatic protons), 3.85 (s, OCH3_3), 2.50–1.20 (m, cyclohexyl protons).

  • 31^{31}P NMR (162 MHz, CDCl3_3): δ 18.5 ppm (singlet, P-Cy2_2).

X-ray Crystallography

Single-crystal X-ray analysis reveals a square-planar geometry around the palladium center, with bond lengths of Pd–P = 2.28 Å and Pd–N = 2.05 Å. The methanesulfonate counterion forms hydrogen bonds with the amino group, stabilizing the crystal lattice.

Physical Properties

PropertyValueSource
Molecular FormulaC39_{39}H48_{48}NO5_5PPdS
Molecular Weight781.3 g/mol
Melting Point197–214°C
Storage Conditions2–8°C under inert atmosphere

Industrial-Scale Production

Pilot-Scale Synthesis

A 100-g batch synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

  • Residence Time : 8 hours at 60°C.

  • Yield : 88% with 98% purity (HPLC).

Quality Control

  • Palladium Content : Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) confirms 12.5–12.7% Pd (theoretical: 12.8%).

  • Residual Solvents : Gas chromatography (GC) detects <0.1% THF, meeting ICH Q3C guidelines.

Comparative Analysis with Alternative Methods

Traditional vs. Third-Generation Precatalysts

Traditional Pd(PPh3_3)4_4 requires in-situ ligand addition, whereas SPhos Pd G3’s preformed structure eliminates ligand scrambling, ensuring consistent catalytic performance.

Environmental Impact

The atom economy of SPhos Pd G3 synthesis (78%) surpasses earlier generations (65–70%), reducing waste generation.

Challenges and Mitigation Strategies

Ligand Hydrolysis

The methoxy groups in SPhos are susceptible to hydrolysis under acidic conditions. Storage under anhydrous N2_2 and addition of molecular sieves during synthesis prevent degradation.

Palladium Aggregation

Slow addition of the palladium precursor (over 1 hour) minimizes nanoparticle formation, maintaining catalytic activity .

Chemical Reactions Analysis

SPhos Pd G3 is primarily used as a catalyst in various cross-coupling reactions, including :

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl halides and organoboron compounds.

    Buchwald-Hartwig Cross Coupling: Formation of carbon-nitrogen bonds.

    Heck Reaction: Formation of carbon-carbon bonds between alkenes and aryl halides.

    Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl halides.

    Stille Coupling: Formation of carbon-carbon bonds between organotin compounds and aryl halides.

    Hiyama Coupling: Formation of carbon-carbon bonds between organosilicon compounds and aryl halides.

Common reagents used in these reactions include aryl halides, organoboron compounds, organotin compounds, and organosilicon compounds. The major products formed are typically biaryl compounds, amines, and other functionalized organic molecules.

Scientific Research Applications

SPhos Pd G3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a catalyst in various organic synthesis reactions to form complex molecules.

    Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Employed in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of SPhos Pd G3 involves several key steps in the catalytic cycle :

    Catalyst Activation: Generation of the active palladium (0) species.

    Oxidative Addition: Insertion of the palladium into the carbon-halogen bond of the aryl halide.

    Transmetalation: Transfer of the organic group from the organoboron, organotin, or organosilicon compound to the palladium center.

    Reductive Elimination: Formation of the carbon-carbon or carbon-heteroatom bond and regeneration of the palladium (0) species.

Comparison with Similar Compounds

Comparison with Structurally Similar G3 Precatalysts

RuPhos Pd G3

RuPhos Pd G3 shares structural similarities with SPhos Pd G3, as both employ bulky biarylphosphine ligands. In the methylation of aryl chlorides, both precatalysts achieved high yields (>85%) with potassium phosphate as the base. However, SPhos Pd G3 was selected for broader substrate scope evaluation due to its consistent performance across electron-deficient (e.g., 1-chloro-4-nitrobenzene), electron-rich (e.g., 4-chloroanisole), and sterically hindered (e.g., 2-chloro-1,3-dimethylbenzene) substrates .

Key Differences:
  • Ligand Steric Effects: RuPhos has a bulkier substituent (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) compared to SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which may influence substrate accessibility in sterically demanding reactions.

XPhos Pd G3

XPhos Pd G3 (CAS: 1445085-55-1) uses the XPhos ligand, which has a larger 2,4,6-triisopropylphenyl group, enhancing steric bulk and electron-donating properties.

Performance Comparison:
Reaction Type SPhos Pd G3 Yield XPhos Pd G3 Yield Reference
Suzuki Coupling (aryl bromides) 74% (electron-rich substrates) 91% (electron-rich substrates)
Methylation (aryl chlorides) >85% Not reported
  • Electron-Rich Substrates : XPhos Pd G3 outperforms SPhos Pd G3 in reactions involving electron-rich aryl bromides due to its stronger electron-donating ligand, which stabilizes the Pd center during oxidative addition .
  • Steric Challenges : SPhos Pd G3 is preferred for ortho-substituted substrates, while XPhos Pd G3 excels in para-substituted systems .

Comparison with Non-G3 Catalysts

Pd(OAc)₂ with Adamantane-Based Ligands

In sulfinamide synthesis, Pd(OAc)₂ paired with di(1-adamantyl)benzyl phosphine (L2) achieved 80–90% yields for electron-rich aryl bromides, whereas SPhos Pd G3 gave <50% under identical conditions. This highlights SPhos Pd G3’s limitation in reactions requiring highly electron-donating ligands .

BrettPhos Pd G3 and N-XantPhos Pd G3

In a synthesis screen for antimalarial drug candidate MMV688533:

Catalyst Yield (%)
SPhos Pd G3 Trace
BrettPhos Pd G3 12
N-XantPhos Pd G3 74
Pd(PPh₃)₄ 60

N-XantPhos Pd G3’s superior performance here is attributed to its bidentate ligand structure, which stabilizes Pd intermediates in complex coupling environments .

Ligand Effects and Reaction Conditions

Ligand-Free Systems

This simplifies reaction setup and reduces costs .

Substrate Electronic Effects

  • Electron-Deficient Aryl Chlorides : SPhos Pd G3 achieves >90% yields due to its moderate electron-donating methoxy groups, which facilitate oxidative addition .
  • Electron-Rich Aryl Bromides : Underperforms compared to XPhos Pd G3 and adamantane-based systems .

Biological Activity

SPhos Pd G3 is a third-generation palladium precatalyst that has garnered significant attention in the field of synthetic organic chemistry due to its remarkable catalytic properties, particularly in cross-coupling reactions. This article delves into the biological activity associated with SPhos Pd G3, highlighting its applications, mechanisms, and relevant research findings.

Overview of SPhos Pd G3

SPhos Pd G3 is characterized by its empirical formula C39H48N1O5P2SC_{39}H_{48}N_{1}O_{5}P_{2}S and a molecular weight of 780.26 g/mol. It exhibits high stability in air and moisture, making it suitable for various organic reactions. Its primary role is as a catalyst in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and other bonds through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions .

The catalytic mechanism of SPhos Pd G3 involves the generation of an active palladium(0) species from the precatalyst. This process typically includes:

  • Activation : The deprotection of the G3 precatalyst results in the formation of a Pd-amido complex.
  • Reductive Elimination : This complex then undergoes reductive elimination to yield the active palladium(0) catalyst, which can engage with substrates in cross-coupling reactions .

Applications in Biological Research

SPhos Pd G3 is not only pivotal in synthetic chemistry but also plays a crucial role in biological applications, particularly in drug development and bioconjugation processes. Its ability to facilitate the synthesis of complex organic molecules makes it invaluable for producing biologically active compounds.

Case Studies

  • Enantioselective Synthesis of Azamerone :
    • Objective : To synthesize azamerone, a natural product with potential medicinal properties.
    • Findings : SPhos Pd G3 was instrumental in forming specific Csp³-Csp² bonds necessary for constructing this complex molecule. The reaction conditions optimized with SPhos Pd G3 yielded high selectivity and efficiency, demonstrating its utility in pharmaceutical applications.
  • Protein Biotinylation :
    • Objective : To explore the use of SPhos Pd G3 in chemoproteomic applications.
    • Findings : In studies involving protein labeling, SPhos Pd G3 exhibited robust performance, enabling effective biotinylation of proteins under physiological conditions. This capability highlights its potential in developing targeted therapies and understanding protein interactions .

Comparative Performance

The effectiveness of SPhos Pd G3 can be compared with other palladium catalysts in various reactions:

CatalystReaction TypeYield (%)Conditions
SPhos Pd G3Suzuki-Miyaura>80Physiological pH
P(t-Bu)₃Suzuki-Miyaura73Requires higher base loading
DavePhos Pd G3Protein biotinylation68Physiological conditions
sSPhosGeneral coupling82Presence of glutathione

This table illustrates that SPhos Pd G3 consistently outperforms other catalysts in terms of yield and efficiency under similar conditions, underscoring its advantages in biological applications .

Q & A

Q. What are the key structural features of SPhos Pd G3 that contribute to its catalytic performance in cross-coupling reactions?

SPhos Pd G3’s catalytic activity arises from its phosphine ligand (dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane), which stabilizes the palladium center and facilitates oxidative addition/reductive elimination steps. The methoxy groups on the aryl rings enhance steric bulk and electronic donation, improving selectivity in Suzuki-Miyaura couplings . Researchers should characterize ligand-metal interactions using techniques like X-ray crystallography or NMR spectroscopy to confirm structural integrity.

Q. Under what reaction conditions is SPhos Pd G3 most effective for aryl-aryl bond formation?

Typical conditions include mild bases (e.g., K3_3PO4_4) in polar aprotic solvents (e.g., THF or dioxane) at 60–100°C. The catalyst tolerates air-sensitive protocols but requires inert atmospheres for reproducibility. For methodological rigor, researchers should compare yields under varying temperatures, solvent dielectric constants, and base strengths to establish optimal parameters .

Q. How does SPhos Pd G3 compare to other palladium catalysts (e.g., Pd(PPh3_33​)4_44​) in terms of turnover frequency?

SPhos Pd G3 exhibits higher turnover frequencies in electron-deficient aryl halide couplings due to its electron-rich ligand system. To validate this, researchers should design kinetic studies using stoichiometric control experiments and monitor reaction progress via GC-MS or HPLC .

Advanced Research Questions

Q. What strategies can mitigate catalyst deactivation in SPhos Pd G3-mediated reactions involving sterically hindered substrates?

Deactivation often results from palladium nanoparticle formation or ligand dissociation. Advanced approaches include:

  • Adding stabilizing agents (e.g., TBAB) to suppress aggregation.
  • Using sub-stoichiometric ligand ratios to maintain active Pd0^0 species.
  • Employing in-situ spectroscopic monitoring (e.g., UV-Vis) to detect decomposition pathways .

Q. How can computational modeling (e.g., DFT) elucidate the mechanistic role of SPhos Pd G3 in C–N bond-forming reactions?

Density Functional Theory (DFT) simulations can map transition states and activation barriers for oxidative addition and transmetalation steps. Researchers should:

  • Compare calculated energy profiles with experimental kinetic data.
  • Validate models using isotopic labeling or Hammett studies to probe electronic effects .

Q. What analytical techniques are critical for detecting trace palladium residues in products synthesized with SPhos Pd G3?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Photoelectron Spectroscopy (XPS) provides ppm-level detection. Methodological best practices include:

  • Calibrating instruments with palladium standards.
  • Validating recovery rates via spiked samples.
  • Reporting limits of detection (LOD) and quantification (LOQ) in supplementary data .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies of SPhos Pd G3 across studies?

  • Systematic Review : Compile data from peer-reviewed journals (avoiding non-academic sources like BenchChem) and normalize variables (e.g., substrate scope, solvent purity).
  • Meta-Analysis : Apply statistical tools (ANOVA, t-tests) to identify outliers or confounding factors (e.g., moisture sensitivity).
  • Replication Studies : Reproduce key experiments under standardized conditions to isolate variables .

Q. What statistical methods are recommended for analyzing reaction yield variability in high-throughput SPhos Pd G3 screens?

  • Multivariate Analysis : Use Principal Component Analysis (PCA) to correlate yield with parameters (temperature, ligand ratio).
  • Design of Experiments (DoE) : Apply factorial designs to identify synergistic effects between variables.
  • Error Propagation Models : Quantify uncertainty in yield measurements using Gaussian error analysis .

Literature and Methodology

Q. How can researchers efficiently conduct a literature review on SPhos Pd G3’s applications in asymmetric catalysis?

  • Search Strategy : Use Google Scholar with queries like intitle:"SPhos Pd G3" AND ("asymmetric catalysis" OR "enantioselective") and limit to articles post-2015.
  • Database Filters : Explore SciFinder or Reaxys for reaction-specific data (e.g., enantiomeric excess values).
  • Citation Tracking : Use tools like Connected Papers to map seminal studies and emerging trends .

Q. What criteria should guide the selection of control experiments when studying SPhos Pd G3’s stability under aerobic conditions?

  • Negative Controls : Run reactions without catalyst to confirm product formation is Pd-dependent.
  • Positive Controls : Compare with air-stable catalysts (e.g., PEPPSI-type complexes).
  • Accelerated Aging Tests : Expose catalyst to controlled O2_2 levels and monitor activity decay via TON (Turnover Number) calculations .

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